Sulfate d’adénine

Vue d'ensemble

Description

L'adénine (hémisulfate) est une nucléobase purique qui joue un rôle crucial dans divers processus biologiques. Elle est un composant de l'ADN et de l'ARN, où elle s'apparie à la thymine dans l'ADN et à l'uracile dans l'ARN. L'adénine fait également partie de cofacteurs importants tels que le nicotinamide adénine dinucléotide (NAD) et le flavine adénine dinucléotide (FAD), ainsi que de molécules de signalisation comme l'adénosine monophosphate cyclique (AMPc) .

Applications De Recherche Scientifique

L'adénine (hémisulfate) a une large gamme d'applications en recherche scientifique :

Chimie : Utilisée comme bloc de construction dans la synthèse de nucléotides et de nucléosides.

Biologie : Essentielle pour l'étude des structures et des fonctions de l'ADN et de l'ARN.

Médecine : Étudiée pour son potentiel dans le traitement des troubles métaboliques et comme composant de médicaments antiviraux.

Industrie : Utilisée dans la production de milieux de culture de levure et comme complément en culture cellulaire

5. Mécanisme d'action

L'adénine exerce ses effets en formant l'adénosine lorsqu'elle est attachée au ribose et la désoxyadénosine lorsqu'elle est attachée au désoxyribose. L'adénosine triphosphate (ATP), formée à partir de l'adénine, alimente de nombreux processus métaboliques cellulaires en transférant l'énergie chimique entre les réactions. L'adénine est également impliquée dans la synthèse de l'adénosine monophosphate cyclique (AMPc), un second messager dans les voies de signalisation hormonale .

Composés similaires :

Guanine : Une autre nucléobase purique qui s'apparie à la cytosine dans l'ADN et l'ARN.

Cytosine : Une nucléobase pyrimidique qui s'apparie à la guanine.

Thymine : Une nucléobase pyrimidique qui s'apparie à l'adénine dans l'ADN.

Uracile : Une nucléobase pyrimidique qui s'apparie à l'adénine dans l'ARN.

Unicité de l'adénine (hémisulfate) : L'adénine (hémisulfate) est unique en raison de son rôle dans la formation de biomolécules essentielles comme l'ATP, le NAD et le FAD. Son implication à la fois dans le matériel génétique et dans les processus de transfert d'énergie met en évidence sa polyvalence et son importance dans les systèmes biologiques .

Mécanisme D'action

Target of Action

Adenine sulfate primarily targets adenine phosphoribosyltransferase , DNA , and S-methyl-5’-thioadenosine phosphorylase . These targets play crucial roles in various cellular processes, including DNA synthesis and cellular metabolism .

Mode of Action

Adenine forms adenosine , a nucleoside, when attached to ribose, and deoxyadenosine when attached to deoxyribose . It also forms adenosine triphosphate (ATP) , which drives many cellular metabolic processes by transferring chemical energy between reactions .

Biochemical Pathways

Adenine is a key component in several biochemical pathways. It combines with the sugar ribose to form adenosine, which can be bonded with from one to three phosphoric acid units, yielding AMP, ADP, and ATP . These adenine derivatives perform important functions in cellular metabolism . Adenine is also an integral part of the structure of many coenzymes .

Pharmacokinetics

It is known that adenine and its derivatives play a crucial role in cellular metabolism . The transport of adenine derivatives like adenosine into or out of cell membranes is based on adenosine concentrations .

Result of Action

The action of adenine sulfate results in significant molecular and cellular effects. For instance, adenine is a key marker of kidney fibrosis for diabetic kidney disease . Adenosine, formed from adenine, causes transient heart block in the AV node of the heart . In individuals suspected of suffering from a supraventricular tachycardia (SVT), adenosine is used to help identify the rhythm .

Action Environment

The action, efficacy, and stability of adenine sulfate can be influenced by various environmental factors. It is known that adenine sulfate has a wide range of chemical and biochemical roles and acts as a precursor, substrate, or cofactor in diverse biochemical pathways .

Analyse Biochimique

Biochemical Properties

Adenine sulfate plays a crucial role in biochemical reactions. It forms adenosine, a nucleoside, when attached to ribose, and deoxyadenosine when attached to deoxyribose . These adenine derivatives perform important functions in cellular metabolism . Adenine is one of the four nitrogenous bases utilized in the synthesis of nucleic acids .

Cellular Effects

Adenine sulfate has significant effects on various types of cells and cellular processes. It influences cell function by driving many cellular metabolic processes by transferring chemical energy between reactions . It also stimulates white blood cell proliferation, which is used to prevent leukopenia .

Molecular Mechanism

Adenine sulfate exerts its effects at the molecular level through several mechanisms. It forms adenosine triphosphate (ATP), which drives many cellular metabolic processes by transferring chemical energy between reactions . This process involves binding interactions with biomolecules, enzyme activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, adenine sulfate’s effects change over time. For instance, adenine depletion halts cell division, but culture optical density continues to increase due to cell swelling . Accumulation of trehalose and a coincident 10-fold increase in desiccation stress tolerance is observed in adenine auxotrophs after adenine depletion .

Dosage Effects in Animal Models

The effects of adenine sulfate vary with different dosages in animal models. For example, adenine-induced renal failure in mice can be controlled by adjusting the adenine content in the diet . This model has been used to study the pathological mechanisms of acute and chronic kidney disease .

Metabolic Pathways

Adenine sulfate is involved in several metabolic pathways. It forms part of adenine nucleotides, which are fundamental units in these pathways . Adenine combines with the sugar ribose to form adenosine, which in turn can be bonded with from one to three phosphoric acid units, yielding AMP, ADP, and ATP .

Transport and Distribution

Adenine sulfate is transported and distributed within cells and tissues. Under normal physiological concentrations, adenine undergoes absorption and metabolism via adenine phosphoribosyl transferase (APRT), resulting in the formation of AMP and various derivatives . The resultant metabolite xanthine is then converted to uric acid, which is excreted by the kidneys .

Subcellular Localization

The subcellular localization of adenine sulfate and its effects on activity or function are complex. For instance, the farnesylation of the AtIPT3 protein, which is involved in cytokinin biosynthesis, regulates its subcellular localization and affects cytokinin biosynthesis . The farnesylated protein is localized in the nucleus/cytoplasm, whereas the nonfarnesylated protein is located in the plastids .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'adénine (hémisulfate) peut être synthétisée par plusieurs méthodes. Une approche courante implique la condensation de la formamidine avec le 5-aminoimidazole-4-carboxamide ribonucléotide (AICAR) en milieu acide. Cette réaction produit de l'adénine, qui peut ensuite être convertie en son sel hémisulfate par traitement avec de l'acide sulfurique .

Méthodes de production industrielle : Dans les milieux industriels, l'adénine est souvent produite par des procédés de fermentation utilisant des micro-organismes tels qu'Escherichia coli. La production microbienne d'adénine implique la surexpression de gènes impliqués dans la voie de biosynthèse des purines, suivie de l'extraction et de la purification du composé. Le sel hémisulfate est ensuite obtenu en faisant réagir l'adénine avec de l'acide sulfurique .

Analyse Des Réactions Chimiques

Types de réactions : L'adénine (hémisulfate) subit diverses réactions chimiques, notamment :

Oxydation : L'adénine peut être oxydée pour former la 8-oxoadénine, une lésion oxydative courante de l'ADN.

Réduction : La réduction de l'adénine peut produire de la dihydroadénine.

Substitution : L'adénine peut participer à des réactions de substitution nucléophile, où son groupe amino est remplacé par d'autres groupes fonctionnels.

Réactifs et conditions communs :

Oxydation : Peroxyde d'hydrogène ou permanganate de potassium en milieu acide.

Réduction : Borohydrure de sodium ou hydrogénation catalytique.

Substitution : Agents halogénants comme le chlore ou le brome en présence d'un catalyseur.

Principaux produits :

Oxydation : 8-oxoadénine.

Réduction : Dihydroadénine.

Substitution : Dérivés halogénés de l'adénine.

Comparaison Avec Des Composés Similaires

Guanine: Another purine nucleobase that pairs with cytosine in DNA and RNA.

Cytosine: A pyrimidine nucleobase that pairs with guanine.

Thymine: A pyrimidine nucleobase that pairs with adenine in DNA.

Uracil: A pyrimidine nucleobase that pairs with adenine in RNA.

Uniqueness of Adenine (hemisulfate): Adenine (hemisulfate) is unique due to its role in forming essential biomolecules like ATP, NAD, and FAD. Its involvement in both genetic material and energy transfer processes highlights its versatility and importance in biological systems .

Propriétés

IUPAC Name |

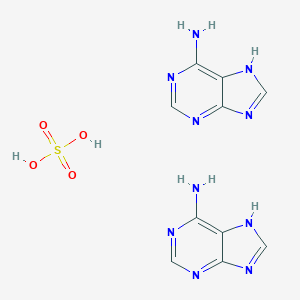

7H-purin-6-amine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H5N5.H2O4S/c2*6-4-3-5(9-1-7-3)10-2-8-4;1-5(2,3)4/h2*1-2H,(H3,6,7,8,9,10);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQXHSCOPYJCOMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC=NC(=C2N1)N.C1=NC2=NC=NC(=C2N1)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50883360 | |

| Record name | 9H-Purin-6-amine, sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow powder; [Sigma-Aldrich MSDS] | |

| Record name | Adenine sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11117 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

321-30-2 | |

| Record name | Adenine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000321302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Purin-6-amine, sulfate (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9H-Purin-6-amine, sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diadenine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.716 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADENINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/741GJF3K9M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

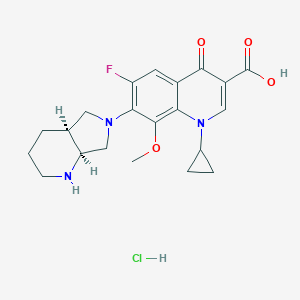

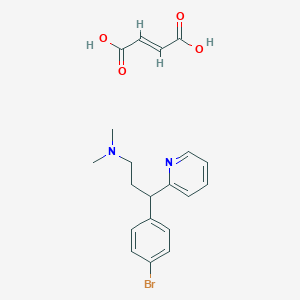

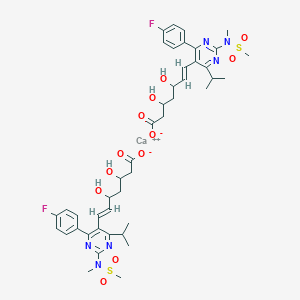

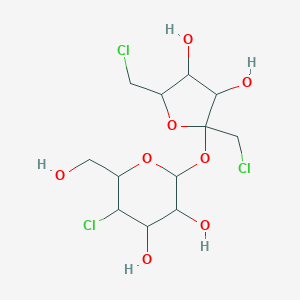

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.